![molecular formula C15H16ClNO4S B5778985 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5778985.png)
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly referred to as CE4MS, and it has been extensively studied due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of CE4MS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, CE4MS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. CE4MS also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CE4MS has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CE4MS also inhibits the growth and migration of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CE4MS has been shown to reduce angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One of the main advantages of CE4MS is its versatility in various lab experiments. It can be used in both in vitro and in vivo models, and it has been shown to be effective in a range of concentrations. However, one limitation of CE4MS is its potential toxicity at high concentrations. Therefore, it is important to carefully consider the dose and duration of treatment when using CE4MS in lab experiments.
Future Directions
There are several future directions for the study of CE4MS. One area of interest is the development of CE4MS-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the potential diagnostic applications of CE4MS. Additionally, further studies are needed to fully understand the mechanism of action of CE4MS and its effects on various signaling pathways and enzymes.
Synthesis Methods
The synthesis of CE4MS involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base. The resulting product is then purified by recrystallization. The yield of CE4MS is typically around 60-70%, and the purity of the compound is confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
CE4MS has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. In addition, CE4MS has been investigated for its potential as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFNBXVULENPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.